2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

Catalog No.
S6706059
CAS No.
6857-12-1
M.F
C13H14N2O3
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

CAS Number

6857-12-1

Product Name

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

IUPAC Name

2-(morpholin-4-ylmethyl)isoindole-1,3-dione

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2

InChI Key

WYOAWPIAOVAVTO-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione is a complex organic compound characterized by the presence of an isoindole moiety and a morpholine ring. The molecular formula for this compound is C_{12}H_{13}N_{1}O_{3}, and it features a morpholine group attached to the isoindole-1,3-dione structure, which contributes to its unique chemical properties. The isoindole-1,3-dione part of the molecule is known for its reactivity and potential biological activity, making this compound of interest in medicinal chemistry and pharmaceutical research.

There is no current information available regarding the mechanism of action of MM1201687.

  • No data available on the safety or hazards associated with MM1201687. As with any new compound, it is important to handle it with appropriate precautions until its safety profile is established.
  • Research on similar molecules

    Scientific literature shows research on related molecules with a similar core structure (isoindole-1,3-dione). These studies investigate their potential applications in areas like anticonvulsants [], antitumor activity [], and HIV integrase inhibitors []. However, these findings don't directly translate to the specific compound of interest here.

  • Availability for research

    The compound can be obtained from commercial suppliers [], which suggests potential research applications. However, further investigation into specific research areas is required.

The chemical behavior of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione is influenced by its functional groups. Key reactions include:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxides or hydroxylated derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride, resulting in alcohols or amines.
  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions where the nitrogen atom may participate in forming new bonds with various nucleophiles .

Research indicates that 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for:

  • Anticancer Properties: The compound may interact with specific enzymes or receptors involved in cancer pathways, inhibiting their activity.
  • Anti-inflammatory Effects: Its structural characteristics suggest potential use in treating inflammatory diseases.
  • Enzyme Inhibition: Studies have shown that it can inhibit certain enzymes, making it a candidate for drug development targeting various diseases .

Synthesis of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione typically involves several steps:

  • Formation of Morpholine: This can be synthesized from diethanolamine and a suitable halide under basic conditions.
  • Isoindole Moiety Attachment: A condensation reaction between the morpholine derivative and phthalic anhydride introduces the isoindole structure.
  • Final Modifications: Further reactions may be necessary to refine the product and enhance yield and purity .

The applications of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione are diverse:

  • Medicinal Chemistry: It serves as a pharmacophore in drug design due to its biological activity.
  • Material Science: Its unique structure opens avenues for developing new materials with specific properties.
  • Research Tool: It is utilized in studies exploring enzyme interactions and receptor binding mechanisms .

Interaction studies have demonstrated that 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione can bind to various biological targets. These interactions often involve:

  • Hydrogen Bonding: The compound forms hydrogen bonds with active sites on target proteins.
  • Hydrophobic Interactions: Its hydrophobic regions facilitate binding to lipid membranes or protein pockets.

These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Morpholinoethyl)isoindole-1,3-dioneIsoindole core with morpholino substituentPotentially different biological activity profiles
4-(Morpholinomethyl)isoindole-1,3-dioneIsoindole core with a different morpholine positionVariation in reactivity due to substituent location
2-(Piperidinomethyl)isoindole-1,3-dioneIsoindole core with piperidine ringDifferent pharmacological properties compared to morpholine derivatives

Each of these compounds has unique properties and potential applications, but 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione stands out due to its specific structural configuration and associated biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

246.10044231 g/mol

Monoisotopic Mass

246.10044231 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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